[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride
CAS No.: 1212379-50-4
Cat. No.: VC0168187
Molecular Formula: C8H14ClNO
Molecular Weight: 175.656
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212379-50-4 |
|---|---|
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.656 |
| IUPAC Name | [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H/t5-,6+,7+,8-;/m0./s1 |
| Standard InChI Key | VIAVFZWOASZJFH-SZPCUAKFSA-N |
| SMILES | C1C2C=CC1C(C2CO)N.Cl |
Introduction
Chemical Structure and Properties
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride possesses a bicyclo[2.2.1]heptene core structure with an amino group and a hydroxymethyl group at specific stereochemical positions. The compound's structural features include:
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A rigid bicyclic framework with a carbon-carbon double bond
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An amino group with defined stereochemistry at the 3-position
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A hydroxymethyl group at the 2-position
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The presence of four stereogenic centers with the specified (1R,2R,3S,4S) configuration
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Hydrochloride salt formation that modifies the compound's physicochemical properties
The key physicochemical properties of this compound are summarized in the following table:
The discrepancy in CAS numbers between sources may reflect different registration entries for the same compound, possibly due to variations in structural interpretation or registration protocols. The compound's bicyclic structure contributes to its conformational rigidity, which may play a significant role in its biological interactions and medicinal applications.
Stereochemistry and Structure-Activity Relationships
The compound's stereochemistry, denoted by the (1R,2R,3S,4S) configuration, is crucial for its potential biological activity. This specific spatial arrangement determines how the molecule interacts with biological targets and influences its pharmacological profile.
The bicyclo[2.2.1]hept-5-ene scaffold provides a rigid framework that positions the functional groups in a specific three-dimensional arrangement. This structural rigidity can be advantageous in drug design as it may reduce the entropy penalty upon binding to biological targets, potentially leading to increased binding affinity.
Similar bicyclic compounds have shown interesting biological activities in previous research. For example, the related compound diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride (lacking the double bond present in our target compound) is commercially available and used in research settings .
Chemical Reactivity
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride contains several reactive functional groups that can participate in various chemical transformations, making it a versatile building block for synthetic chemistry.
Amine Reactivity
The primary amine group can participate in numerous reactions, including:
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Nucleophilic substitution reactions
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Amide formation with carboxylic acids or acid derivatives
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Imine formation with aldehydes or ketones
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Reductive amination reactions
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Salt formation with acids
Alcohol Reactivity
The hydroxymethyl group can undergo typical alcohol reactions:
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Oxidation to aldehyde or carboxylic acid
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Esterification with carboxylic acids
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Conversion to leaving groups (e.g., mesylate, tosylate)
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Etherification
Alkene Reactivity
The carbon-carbon double bond in the bicyclic structure can participate in:
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Addition reactions (e.g., hydration, hydrogenation)
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Cycloaddition reactions (e.g., Diels-Alder)
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Epoxidation
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Halogenation
These reactive sites provide opportunities for derivatization to create analogs with modified properties or to introduce functional groups for conjugation to other molecules.
Applications in Medicinal Chemistry
The unique structural features of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride make it a compound of interest in medicinal chemistry research.
Pharmacological Relevance
The compound's rigid bicyclic structure may provide advantages in drug development:
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Conformational constraint limiting the possible binding orientations
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Potential for selective binding to specific protein targets
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Reduced entropic penalty upon target binding
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Defined spatial presentation of functional groups
The hydrochloride salt form enhances solubility and stability in aqueous solutions, which is particularly important for biological testing and pharmaceutical formulation development.
Research and Analytical Methods
Analytical Techniques
Several analytical techniques are commonly employed for characterization and quality control of compounds like [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride:
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High-Performance Liquid Chromatography (HPLC) for purity assessment and reaction monitoring
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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X-ray crystallography for definitive structural and stereochemical determination
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Infrared and UV-Visible spectroscopy for functional group identification
Structural Representation
The compound can be represented using various chemical notations:
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SMILES notation (similar compounds provide insight into the likely SMILES for our target)
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InChI representation for unique chemical identification
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Stereochemical descriptors to precisely define the three-dimensional arrangement
The specific stereochemistry is critical for accurate representation and is explicitly designated in the compound's name using the (1R,2R,3S,4S) notation .
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